molecular formula C13H16N2O3S2 B12482279 N-cyclohexyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

N-cyclohexyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B12482279
M. Wt: 312.4 g/mol
InChI Key: NHGSBQLTUUARIN-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure combining a cyclohexyl group, an oxazole ring, and a thiophene ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the oxazole and thiophene intermediates. One common method is the Erlenmeyer-Plöchl Azlactone Synthesis, which involves the condensation of amino acids with aldehydes and acetic anhydride to form oxazol-5-one derivatives . These intermediates can then be further reacted with thiophene-2-sulfonyl chloride under basic conditions to introduce the thiophene ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Oxazoline derivatives.

    Substitution Products: Various substituted sulfonamides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. The combination of the oxazole and thiophene rings also provides a unique scaffold for the development of new compounds with diverse applications.

Properties

Molecular Formula

C13H16N2O3S2

Molecular Weight

312.4 g/mol

IUPAC Name

N-cyclohexyl-5-(1,2-oxazol-5-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C13H16N2O3S2/c16-20(17,15-10-4-2-1-3-5-10)13-7-6-12(19-13)11-8-9-14-18-11/h6-10,15H,1-5H2

InChI Key

NHGSBQLTUUARIN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=C(S2)C3=CC=NO3

Origin of Product

United States

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